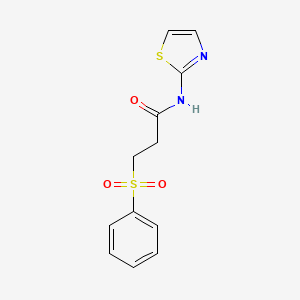![molecular formula C22H28N2O5S B2486279 4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922041-34-7](/img/structure/B2486279.png)
4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide derivatives and related compounds have been extensively studied for their biological activities and potential applications in medicinal chemistry. These studies include the synthesis and characterization of novel compounds with potential as enzyme inhibitors, antimicrobial agents, and for their physicochemical properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-component reactions, such as one-pot multicomponent syntheses that lead to the creation of complex structures, including tetrahydrobenzo[b][1,4]oxazepine derivatives. These synthetic routes are designed to introduce various substituents, enhancing the compound's biological activity or modifying its chemical properties (Shaabani et al., 2010).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and UV-Vis, are commonly used to characterize the molecular structure of synthesized benzenesulfonamide derivatives. These techniques provide detailed information about the compounds' crystalline structure, bonding environment, and conformation (Ceylan et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, contributing to their versatile biological activities. For example, some derivatives have been shown to inhibit carbonic anhydrases, an enzyme involved in many physiological processes. The inhibitory activity is often dependent on the nature of the substituents attached to the benzenesulfonamide core (Dudutienė et al., 2013).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their potential applications. These properties are influenced by the compound's molecular structure and can be tailored through chemical synthesis (Gabriele et al., 2006).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are essential for their function as potential therapeutic agents. Studies often focus on understanding these properties in relation to the compound's structure and potential biological activity (Zani et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is part of a class of compounds known for their diverse biological activities. Benzazoles and their derivatives, including this compound, are significant in medicinal chemistry due to their wide range of biological activities. The compound's structure, characterized by the guanidine moiety bonded to a benzazole ring, could potentially modify its biological activity. Synthetic chemists have shown interest in these compounds for their potential therapeutic applications, highlighting the importance of synthetic strategies and chemical modifications for developing new pharmacophores (Rosales-Hernández et al., 2022).
Environmental Impact and Analysis
The compound is also part of a broader class of compounds known for their environmental presence and impact. Parabens, for example, which share some structural similarities, are used as preservatives in various products and have been a topic of environmental studies. They are considered emerging contaminants, prompting reviews of their occurrence, fate, and behavior in aquatic environments. Although the specific compound differs structurally, the study of parabens can provide a framework for understanding the environmental aspects of similar compounds, highlighting the need for continuous monitoring and evaluation of their environmental impact and behavior (Haman et al., 2015).
Industrial and Material Science Applications
In the field of material science, related compounds have been studied for their applications in various industries. For instance, plastic scintillators based on polymethyl methacrylate have been reviewed for their scintillation properties. These materials are significant in detecting radiation, with specific compounds used as luminescent dyes. The study of such materials offers insights into the applications of related organic compounds in industrial settings, such as radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).
Safety And Hazards
This would involve looking at the compound’s toxicity, including its LD50 (the dose that is lethal to 50% of a population), any known health effects, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve looking at potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that this is a general guide and the specifics would depend on the particular compound and the available information. For a detailed analysis, you would need to consult the scientific literature or a chemistry professional.
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15(2)13-28-17-7-9-18(10-8-17)30(26,27)23-16-6-11-19-20(12-16)29-14-22(3,4)21(25)24(19)5/h6-12,15,23H,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWDFFFKOLDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
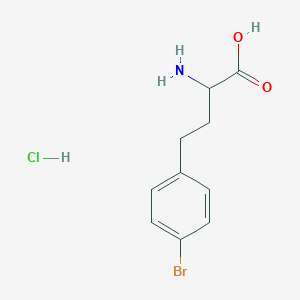
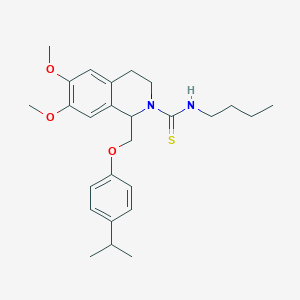
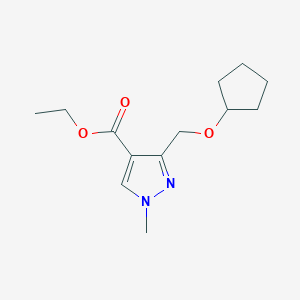
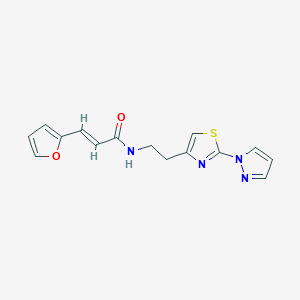
![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)
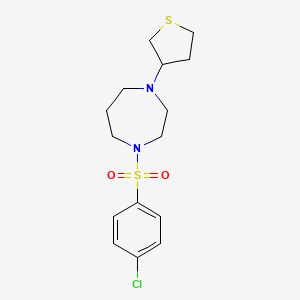


![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
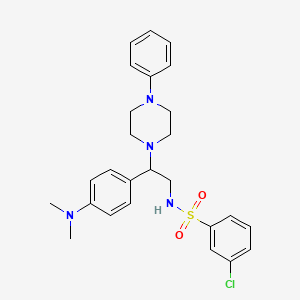
![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
